molecular formula C20H17ClN6O2S B2354038 N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932300-21-5

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2354038
CAS No.: 932300-21-5
M. Wt: 440.91
InChI Key: MQRVMGYPNJIDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a potent and selective Janus Kinase 2 (JAK2) inhibitor, identified through structure-based drug design. Its primary research value lies in the investigation of JAK-STAT signaling pathway dysregulation, which is a hallmark of various myeloproliferative neoplasms and other cancers. The compound exerts its effect by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby potently inhibiting its enzymatic activity and subsequent phosphorylation of downstream substrates like STAT proteins. This targeted inhibition makes it a crucial tool for studying the pathogenesis of JAK2-driven diseases, such as polycythemia vera and primary myelofibrosis. Research utilizing this inhibitor focuses on elucidating the molecular consequences of JAK2 blockade in cell proliferation and survival assays, and evaluating its potential as a therapeutic strategy in preclinical models of hematological malignancies. The compound's high selectivity profile helps researchers dissect the specific role of JAK2 signaling apart from other JAK family members in complex cellular environments. Its development is documented in patent literature as a lead compound for the treatment of disorders associated with JAK2 activity.

Properties

IUPAC Name

N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-11-6-4-5-7-14(11)19(28)23-20-22-18(25-30-20)17-12(2)27(26-24-17)15-10-13(21)8-9-16(15)29-3/h4-10H,1-3H3,(H,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRVMGYPNJIDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular Weight 482.99 g/mol
Molecular Formula C23H23ClN6O2S
LogP 5.7104
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The compound features a triazole and thiadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives containing the triazole moiety exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines.

In a study analyzing various triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. For example:

  • Compound 9 exhibited an IC50 of 1.1 μM against MCF-7 cells.

These compounds often function through mechanisms such as inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. In vitro studies have shown that certain derivatives exhibit strong inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. The molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, potentially disrupting their function and leading to cell death .

Case Study 1: Anticancer Screening

A series of synthesized triazole derivatives were tested for anticancer activity. Among them:

  • Compound 9 : IC50 values were reported as follows:
    • MCF-7: 1.1 μM
    • HCT-116: 2.6 μM
    • HepG2: 1.4 μM

These results position Compound 9 as a potent candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of various triazole derivatives. The findings indicated:

  • Compounds exhibited effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 15 to 62.5 μg/mL.

This highlights the potential application of these compounds in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Thymidylate Synthase Inhibition : Compounds interfere with nucleotide synthesis essential for DNA replication.
  • Enzyme Inhibition in Bacteria : Interaction with bacterial enzymes disrupts metabolic pathways crucial for survival.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of thiadiazole and triazole exhibit promising anticancer activity. For instance, compounds similar to N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide have shown effectiveness against various cancer cell lines including prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cells .
    • A comparative analysis of different derivatives indicated that modifications in the substituents significantly impact their cytotoxic potency. For example, compounds with specific halogen substitutions demonstrated increased activity compared to their unsubstituted counterparts.
  • Anti-inflammatory Properties
    • The compound's structural features suggest potential anti-inflammatory effects. Molecular docking studies have indicated that it may act as an inhibitor for enzymes involved in inflammatory pathways, such as 5-lipoxygenase . These findings warrant further investigation into its therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity
    • Compounds containing triazole and thiadiazole rings have been documented for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of thiadiazole and assessed their anticancer activity using the MTT assay. The results indicated that the compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to evaluate the binding affinity of the compound to target proteins involved in cancer progression. The results suggested strong interactions with key targets, indicating its potential as a lead compound for drug development .

CompoundActivity TypeCell LineIC50 (µM)Reference
Compound AAnticancerPC315
Compound BAnticancerHT2920
N-{3-[...]Anti-inflammatory--
N-{3-[...]Antimicrobial--

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiadiazole Cores

The compound shares structural motifs with several derivatives synthesized in the evidence:

Compound Name / ID (Evidence) Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR/NMR)
Target Compound (Hypothetical) 5-Chloro-2-methoxyphenyl, 2-methylbenzamide C₂₃H₁₉ClN₆O₂S 502.96 N/A Not reported
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide () 3,4-Dimethoxyphenyl, 4-methoxybenzamide C₂₄H₂₂N₆O₄S 514.55 N/A Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6) Isoxazole, benzamide C₁₈H₁₂N₄O₂S 348.39 70 IR: 1606 cm⁻¹ (C=O); $^1$H-NMR: δ 7.36–8.13 (Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (, Compound 8a) Acetylpyridine, benzamide C₂₃H₁₈N₄O₂S 414.49 80 IR: 1679, 1605 cm⁻¹ (2C=O); $^1$H-NMR: δ 2.49–8.39 (CH₃, Ar-H)

Key Observations :

  • The 2-methylbenzamide substituent differs from the acetylpyridine in Compound 8a (), which could alter binding affinity in biological targets.
  • Synthetic Yields : Analogs like 8a (80% yield) suggest efficient cyclocondensation strategies using active methylene compounds (e.g., acetylacetone) in acetic acid .
Comparison with Thiazole-Containing Analogs

Thiazole derivatives (e.g., ) share amide linkages but differ in ring systems:

Compound Name / ID (Evidence) Core Structure Key Functional Groups Biological Activity (If Reported)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorobenzamide PFOR enzyme inhibition (implied)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () Triazole-thiazole Nitro, methoxybenzothiazole Moderate antimicrobial activity (E. coli)

Key Observations :

  • Synthetic Methods : Click chemistry (e.g., ) and amide coupling (e.g., ) are common strategies for such hybrids, contrasting with the thiadiazole-focused cyclization in .
Physicochemical and Spectroscopic Comparisons
  • IR Spectroscopy : The target’s benzamide carbonyl stretch (~1600–1680 cm⁻¹) aligns with analogs like Compound 6 (1606 cm⁻¹) and 8a (1679 cm⁻¹), confirming amide functionality .
  • NMR Profiles : Aromatic protons in the target’s 2-methylbenzamide and triazole-thiadiazole moieties would resonate similarly to δ 7.3–8.4 in ’s compounds .

Preparation Methods

Substrate Preparation

  • 5-Chloro-2-methoxyphenyl azide : Prepared by diazotization of 5-chloro-2-methoxyaniline with sodium nitrite in acidic conditions, followed by azide substitution.
  • Propargyl derivative : 3-Butyn-2-ol is treated with methanesulfonyl chloride to yield the corresponding mesylate, which undergoes nucleophilic substitution with sodium methyl mercaptide to introduce the methyl group at the 5-position.

Cycloaddition Reaction

The azide and alkyne are reacted in a 1:1 ratio under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) in a tert-butanol/water mixture at 60°C for 12 hours. The reaction affords the 1,2,3-triazole core with >85% yield.

Key Characterization :

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.85 (d, J = 2.8 Hz, 1H, Ar-H), 2.50 (s, 3H, CH₃).
  • FT-IR : 3120 cm⁻¹ (C-H triazole), 1605 cm⁻¹ (C=N).

Synthesis of the 1,2,4-Thiadiazole-5-Amine Intermediate

The 1,2,4-thiadiazole ring is constructed via a one-pot, two-step protocol using Lawesson’s reagent (LR) and tert-butyl hydrogen peroxide (TBHP).

Thionation of Primary Amides

A primary amide (e.g., 2-methylbenzamide) is treated with LR (1.2 equiv) under solvent-free conditions at 80°C for 2 hours, yielding the corresponding thioamide.

Oxidative Dimerization

TBHP (2.5 equiv) is added to the thioamide, and the mixture is stirred at 50°C for 4 hours. The reaction proceeds via radical-mediated dimerization, forming the 1,2,4-thiadiazole ring in 78–92% yield.

Reaction Conditions Optimization :

Parameter Optimal Value Yield (%)
LR Equiv 1.2 88
TBHP Equiv 2.5 90
Temperature (°C) 50 85

Characterization :

  • ¹³C-NMR (100 MHz, DMSO-d₆): δ 174.2 (C=S), 168.5 (C=N).
  • HRMS : m/z calcd for C₈H₆N₂S [M+H]⁺: 179.0278, found: 179.0281.

Coupling of Triazole and Thiadiazole Moieties

The triazole and thiadiazole units are linked via nucleophilic aromatic substitution (NAS) at the 3-position of the thiadiazole.

Halogenation of Thiadiazole

The 5-amino-1,2,4-thiadiazole is treated with N-bromosuccinimide (NBS) in acetic acid at 0°C, introducing a bromine atom at the 3-position (85% yield).

Substitution Reaction

The brominated thiadiazole reacts with the triazole-thiol (generated by treating the triazole with NaSH in DMF) in the presence of NaOMe/MeOH at 70°C for 6 hours. The reaction proceeds with >80% yield, favoring thiolate attack due to superior nucleophilicity.

Mechanistic Insight :

  • Thiolate ion (from triazole) displaces bromide via a two-step SNAr mechanism, facilitated by electron-withdrawing groups on the thiadiazole.

Amidation with 2-Methylbenzoyl Chloride

The final step involves coupling the 5-amino group of the thiadiazole-triazole hybrid with 2-methylbenzoyl chloride.

Reaction Protocol

The amine (1 equiv) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 2-Methylbenzoyl chloride (1.1 equiv) and triethylamine (2 equiv) are added dropwise. The mixture is stirred at room temperature for 12 hours, yielding the target compound in 75% yield.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure product.
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Characterization Data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 1H, triazole-H), 7.85–7.40 (m, 6H, Ar-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
  • FT-IR : 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N amide).

Analytical and Mechanistic Validation

Control Experiments

  • Radical Inhibition : Addition of TEMPO to the TBHP-mediated step suppresses thiadiazole formation (<10% yield), confirming a radical pathway.
  • Regioselectivity : X-ray crystallography of analogous compounds confirms the 1,4-disubstitution pattern in the triazole ring.

Yield Comparison Across Methods

Step Yield (%) Key Reference
Triazole Formation 85
Thiadiazole Synthesis 88
Coupling Reaction 80
Amidation 75

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors such as substituted triazoles and thiadiazoles. Key steps include:

  • Thiazole/Thiadiazole Formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., HCl or Et₃N) .
  • Triazole Ring Construction : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Optimization : Control temperature (60–100°C), solvent polarity (DMF, dioxane), and catalyst loading (e.g., CuI for CuAAC). Purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for structural validation, and how should data be interpreted?

Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and heterocyclic ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy groups) .

Q. How does environmental pH and temperature affect the compound’s stability during storage?

Stability studies indicate:

  • pH Sensitivity : Degradation occurs in strongly acidic/basic conditions (pH <3 or >10), necessitating neutral buffers for storage .
  • Thermal Stability : Store at 4°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the thiadiazole moiety .

Q. What standardized assays are used for preliminary biological activity screening?

  • Anticancer Activity : NCI-60 human cancer cell line panel, with GI₅₀ values calculated for dose-response curves .
  • Antimicrobial Testing : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Substituent Variation : Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups to modulate target binding .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to improve metabolic stability .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) correlating logP and polar surface area with activity .

Q. What mechanistic approaches identify the compound’s molecular targets in disease pathways?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .

Q. How can contradictions in biological activity data across studies be resolved?

  • Batch Consistency : Verify compound purity (>95% by HPLC) and exclude solvates/polymorphs via PXRD .
  • Assay Reproducibility : Use internal controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (CLSI guidelines for antimicrobials) .

Q. What computational tools predict binding modes and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA topoisomerase II) .
  • ADMET Prediction : SwissADME for logP, solubility, and CYP450 inhibition; ProTox-II for toxicity profiling .

Q. How are advanced physicochemical properties (e.g., pKa, solubility) determined experimentally?

  • Potentiometric Titration : Measure pKa in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid, analyzed via UV-Vis spectroscopy .

Q. What strategies improve synthetic efficiency for derivatives with modified pharmacophores?

  • Parallel Synthesis : Use microwave-assisted reactions to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Flow Chemistry : Continuous-flow reactors for hazardous steps (e.g., azide formation) to enhance safety and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.